![molecular formula C8H16Cl2F2N2 B1512617 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride CAS No. 1373503-66-2](/img/structure/B1512617.png)
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
Overview
Description
“4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1373503-66-2 . It has a linear formula of C8H16CL2F2N2 . This compound has immense potential in scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.13 . It’s recommended to be stored at room temperature .Scientific Research Applications
Metabolic and Pharmacokinetic Properties
Research on compounds with difluoroazetidinyl and piperidine groups focuses on their metabolism, excretion, and pharmacokinetics. For example, the study of a dipeptidyl peptidase IV inhibitor, characterized by similar structural features, revealed insights into its absorption, major metabolic pathways, and elimination, highlighting the utility of such compounds in therapeutic development (Sharma et al., 2012).
Synthetic Approaches and Building Blocks for Drug Discovery
The synthesis of heterocyclic compounds, including azetidines and piperidines, is of significant interest due to their potential as building blocks in drug discovery. A study presented the design and synthesis of azetidine-based isosteres, demonstrating their larger size and increased conformational flexibility compared to parent heterocycles. This work supports their application in lead optimization programs for the development of new therapeutic agents (Feskov et al., 2019).
Antimicrobial Activity
Research on piperidine derivatives, such as the synthesis and microbiological evaluation of certain compounds, has shown significant antibacterial and antifungal activities. These findings suggest the potential of piperidine-based compounds in addressing microbial resistance and developing new antimicrobial therapies (Thanusu et al., 2010).
Molecular Dynamics and Quantum Chemical Studies
Studies on the corrosion inhibition efficiencies of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations, illustrate the broader applicability of these compounds in materials science. Such research offers insights into the adsorption behaviors and inhibition mechanisms, which are crucial for developing corrosion inhibitors in industrial applications (Kaya et al., 2016).
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of this compound. It’s classified as highly flammable and harmful if swallowed . It’s also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It’s recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .
properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACPIXHEWFBPBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855963 | |
Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1373503-66-2 | |
Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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